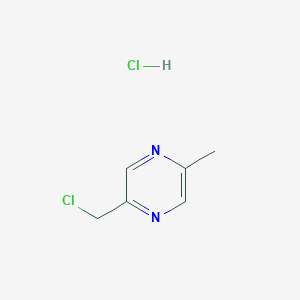

2-(Chloromethyl)-5-methylpyrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-5-methylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-3-9-6(2-7)4-8-5;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGNTLZPQQWVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679071 | |

| Record name | 2-(Chloromethyl)-5-methylpyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128229-06-1 | |

| Record name | 2-(Chloromethyl)-5-methylpyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methylpyrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Chloromethyl)-5-methylpyrazine hydrochloride (CAS No: 128229-06-1), a key intermediate in the synthesis of various pharmaceutical compounds. This document delves into the structural and chemical characteristics of the molecule, including its molecular identity, predicted and known physical properties, and spectral data. Furthermore, it outlines detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound, offering valuable insights for researchers and professionals in drug discovery and development. The guide is structured to provide not just data, but also the scientific rationale behind the presented methodologies, ensuring a thorough understanding of the compound's behavior and handling.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved drugs[1]. Their unique electronic properties and ability to participate in various intermolecular interactions make them privileged structures in medicinal chemistry. This compound is a reactive intermediate that serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics[2][3]. The presence of a reactive chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of extensive chemical libraries for drug screening.

This guide aims to be a definitive resource on the physicochemical properties of this compound, providing the necessary data and protocols to handle, characterize, and utilize this compound effectively and safely in a research and development setting.

Molecular Identity and Structure

The foundational step in understanding the physicochemical properties of any compound is to establish its precise molecular identity.

References

Spectroscopic Characterization of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(Chloromethyl)-5-methylpyrazine hydrochloride (CAS No. 128229-06-1), a key intermediate in pharmaceutical and agrochemical research.[1][2] Due to the limited availability of published experimental spectra for this specific salt, this document leverages expert analysis of structurally related compounds to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals requiring a robust understanding of the structural elucidation of this compound.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₈Cl₂N₂ and a molecular weight of 179.05 g/mol .[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic applications.[1] The reactive chloromethyl group is a key functional handle for further molecular elaboration.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on data from analogous pyrazine derivatives, the following ¹H and ¹³C NMR spectra are predicted for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methyl protons. The hydrochloride salt form may lead to a downfield shift of the pyrazine ring protons due to the protonation of the nitrogen atoms.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazine-H (ring) | 8.5 - 8.7 | Singlet | 1H |

| Pyrazine-H (ring) | 8.4 - 8.6 | Singlet | 1H |

| -CH₂Cl | 4.8 - 5.0 | Singlet | 2H |

| -CH₃ | 2.6 - 2.8 | Singlet | 3H |

Causality behind Predictions: The chemical shifts of the pyrazine ring protons are anticipated to be in the downfield region due to the deshielding effect of the electronegative nitrogen atoms. Data from similar structures, such as (5-Methylpyrazin-2-yl)methyl derivatives, show pyrazine protons in the 8.4-8.5 ppm range.[3] The presence of the hydrochloride is expected to further deshield these protons. The methylene protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the pyrazine ring, placing their signal around 4.8-5.0 ppm. The methyl group protons are expected to appear as a singlet in the upfield region, typical for alkyl substituents on an aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N (ring) | 150 - 155 |

| C-Cl (ring) | 145 - 150 |

| C-H (ring) | 142 - 146 |

| C-CH₃ (ring) | 140 - 144 |

| -CH₂Cl | 45 - 50 |

| -CH₃ | 20 - 25 |

Causality behind Predictions: The carbon atoms of the pyrazine ring are expected to resonate at high chemical shifts due to their sp² hybridization and the influence of the nitrogen atoms. The carbon attached to the chloromethyl group and the carbon bearing the methyl group will have distinct chemical shifts. The chloromethyl carbon signal is anticipated around 45-50 ppm, while the methyl carbon will be the most upfield signal. These predictions are informed by the ¹³C NMR data of related pyrazine compounds.[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (from HCl) | 2500 - 3000 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (ring) | 1600 - 1650 | Medium to Strong |

| C=C Stretch (ring) | 1400 - 1500 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Causality behind Predictions: The broad absorption in the 2500-3000 cm⁻¹ region is characteristic of the N-H stretch of a hydrochloride salt of an amine. Aromatic and aliphatic C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazine ring will be observed in the 1400-1650 cm⁻¹ region.[4] A strong band in the fingerprint region (600-800 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Experimental Protocol for FT-IR Data Acquisition

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here is for the free base, 2-(chloromethyl)-5-methylpyrazine (C₆H₇ClN₂), as the hydrochloride salt would typically dissociate in the ion source.

Predicted Mass Spectrum Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.0371 |

| [M+Na]⁺ | 165.0190 |

Data sourced from PubChem for the free base, 2-(chloromethyl)-5-methylpyrazine.[5]

Proposed Fragmentation Pathway

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion is expected to undergo fragmentation. A plausible fragmentation pathway involves the loss of a chlorine radical followed by the loss of HCN.

Caption: Proposed mass spectrometry fragmentation pathway for 2-(chloromethyl)-5-methylpyrazine.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for acquiring mass spectrometry data via ESI-MS.

Conclusion

References

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 128229-06-1 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]

- 5. PubChemLite - 2-(chloromethyl)-5-methylpyrazine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

solubility and stability of 2-(Chloromethyl)-5-methylpyrazine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-5-methylpyrazine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the , a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. By elucidating the physicochemical properties of this compound, this guide aims to facilitate robust formulation development, ensure analytical method integrity, and support regulatory compliance. The methodologies described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific rigor and trustworthiness.

Introduction: The Significance of this compound

This compound (CAS No: 128229-06-1) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Pyrazine derivatives are integral scaffolds in numerous biologically active molecules, including anticancer and anti-inflammatory agents.[2][3] The chloromethyl group, in particular, serves as a reactive handle for further synthetic transformations, making this compound a valuable building block.

A thorough understanding of the solubility and stability of this hydrochloride salt is paramount for its effective utilization. Solubility dictates the choice of solvent systems for synthesis, purification, and formulation, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could impact the safety and efficacy of a final drug product. This guide will provide the necessary protocols to systematically evaluate these critical parameters.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₆H₈Cl₂N₂ | ChemScene[1] |

| Molecular Weight | 179.05 g/mol | ChemScene[1] |

| Appearance | Expected to be a solid | General Knowledge |

| Storage | 4°C, sealed storage, away from moisture | ChemScene[1] |

Note: The non-hydrochloride form, 2-(Chloromethyl)-5-methylpyrazine, is a yellow liquid.[4] The hydrochloride salt is expected to be a solid.

Solubility Profile: A Systematic Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in various stages of drug development. The following section outlines a protocol for determining the equilibrium solubility of this compound in a range of common pharmaceutical solvents.

Rationale for Solvent Selection

The choice of solvents is based on covering a spectrum of polarities and hydrogen bonding capabilities, which are representative of solvents used in synthesis, purification, and formulation. This includes aqueous buffers at various pH values to understand the impact of ionization on solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates the systematic process for determining the solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Equilibrium Solubility

-

Preparation: Accurately weigh an excess amount of this compound into several glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the vials.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to ensure a clear supernatant.

-

Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase to a concentration within the calibration range of a pre-validated HPLC-UV method.

-

Quantification: Analyze the diluted samples by HPLC-UV and determine the concentration against a standard calibration curve.

Presentation of Solubility Data

The results should be tabulated for clear comparison.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 9.0 | 25 | Hypothetical Data |

| pH 1.2 Buffer (0.1 N HCl) | N/A | 25 | Hypothetical Data |

| pH 4.5 Acetate Buffer | N/A | 25 | Hypothetical Data |

| pH 7.4 Phosphate Buffer | N/A | 25 | Hypothetical Data |

| Methanol | 5.1 | 25 | Hypothetical Data |

| Ethanol | 4.3 | 25 | Hypothetical Data |

| Isopropanol | 3.9 | 25 | Hypothetical Data |

| Acetonitrile | 5.8 | 25 | Hypothetical Data |

| Dichloromethane | 3.1 | 25 | Hypothetical Data |

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[5][6] These studies help in identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[7]

The Logic of Forced Degradation

The objective is to expose the compound to stress conditions more severe than those it would encounter during manufacturing, storage, or use to accelerate degradation.[5][8] This provides a rapid assessment of the molecule's vulnerabilities. The typical goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed at a sufficient concentration for detection and characterization.[6]

Experimental Workflow for Forced Degradation

The following diagram outlines the logical flow of a forced degradation study.

Caption: Logical Flow of a Forced Degradation Study.

Detailed Protocols for Stress Conditions

A stock solution (e.g., 1 mg/mL) of this compound should be prepared in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.[8][9] Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at appropriate time points. Neutralize the samples with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.[8][9] Keep the solution at room temperature, as base-catalyzed hydrolysis of the chloromethyl group is expected to be rapid. Collect samples and neutralize with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.[8] Keep the solution at room temperature and protected from light. Collect samples at various time points.

-

Thermal Degradation:

-

Solution: Store the stock solution at an elevated temperature (e.g., 80°C) protected from light.

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C). Periodically, dissolve a weighed amount of the stressed solid for analysis.

-

-

Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

Anticipated Degradation Pathways

The primary points of instability in the molecule are the chloromethyl group and the pyrazine ring itself.

-

Hydrolysis: The benzylic-like chloride of the chloromethyl group is susceptible to nucleophilic substitution by water (hydrolysis) or hydroxide ions, which would lead to the formation of 2-(Hydroxymethyl)-5-methylpyrazine. This reaction is expected to be significantly faster under basic conditions.

-

Oxidation: The nitrogen atoms in the pyrazine ring could be susceptible to oxidation, potentially forming N-oxides. The methyl group could also be oxidized.

-

Photodegradation: UV exposure could potentially lead to homolytic cleavage of the C-Cl bond, initiating radical-based degradation pathways.

Data Presentation for Stability Studies

Results should be summarized in a table format.

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | RRT of Major Degradant(s) |

| Control (t=0) | 0 h | 100.0 | 0.0 | 0 | N/A |

| 0.1 M HCl | 24 h | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 0.1 M NaOH | 4 h | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 3% H₂O₂ | 24 h | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Thermal (80°C) | 48 h | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Photolytic (ICH Q1B) | - | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the . By following the detailed protocols for solubility determination and forced degradation studies, researchers can generate the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of materials used in drug development. The emphasis on understanding the causality behind each experimental step ensures that the generated data is not only accurate but also defensible and fit for purpose in a regulated environment.

References

- 1. chemscene.com [chemscene.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(CHLOROMETHYL)-5-METHYLPYRAZINE | 81831-68-7 [chemicalbook.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijisrt.com [ijisrt.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Pyrazine Nucleus: A Versatile Scaffold for Innovations in Medicine, Agriculture, and Materials Science

A Senior Application Scientist's In-depth Technical Guide

Introduction: The Enduring Relevance of the Pyrazine Core

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the architecture of functional molecules.[1][2] Its inherent electronic properties, characterized by an electron-deficient π system, and its capacity for diverse functionalization make it a privileged scaffold in numerous scientific disciplines.[1] This guide provides an in-depth exploration of the burgeoning research applications of pyrazine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core principles that underpin their utility in medicinal chemistry, their emerging roles in sustainable agriculture, and their innovative applications in materials science. This document is designed not as a rigid protocol book, but as a comprehensive guide that illuminates the causality behind experimental choices and provides a foundation for future research endeavors.

Part 1: Medicinal Chemistry - Targeting Disease with Pyrazine-Based Agents

The pyrazine moiety is a recurring motif in a multitude of biologically active compounds, including several clinically approved drugs.[3][4][5] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive building block for the design of novel therapeutics.[6] This section will explore the diverse pharmacological activities of pyrazine derivatives, with a focus on their anticancer, antibacterial, antiviral, and neuroprotective properties.

Anticancer Activity: Disrupting Malignant Processes

Pyrazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[3][4][7] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.[7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[7][8] These enzymes play a critical role in regulating cellular processes such as proliferation, survival, and angiogenesis, and their aberrant activity is a hallmark of many cancers. Pyrazine-based compounds can act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing their downstream signaling.[9]

Experimental Protocol: Assessing Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4][10]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the pyrazine derivative. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan Formation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

-

Quantitative Data: Anticancer Activity of Pyrazine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ligustrazine-Chalcone Hybrids | MDA-MB-231 (Breast) | 1.60 - 1.67 | [6] |

| Ligustrazine-Chalcone Hybrids | MCF-7 (Breast) | 1.41 - 1.54 | [6] |

| Chalcone-Pyrazine Derivative | BEL-7402 (Liver) | 10.74 | [6] |

| Imidazo[1,2-a]pyrazine Derivative | Hep-2 (Laryngeal) | 11 | [12] |

| Imidazo[1,2-a]pyrazine Derivative | HepG2 (Liver) | 13 | [12] |

| Imidazo[1,2-a]pyrazine Derivative | MCF-7 (Breast) | 11 | [12] |

| Imidazo[1,2-a]pyrazine Derivative | A375 (Skin) | 11 | [12] |

| Boswellic Acid-Pyrazine Derivative | A375 (Skin) | 2.1 | [13] |

Diagram: Workflow of MTT Cytotoxicity Assay

Caption: Workflow of the MTT cytotoxicity assay.

Antibacterial Activity: Combating Microbial Resistance

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Pyrazine derivatives have demonstrated promising antibacterial activity against a range of pathogenic bacteria.[2][14]

Mechanism of Action: Inhibition of DNA Gyrase

One of the key mechanisms of action for some pyrazine-based antibacterial agents is the inhibition of bacterial DNA gyrase.[5] This enzyme is a type II topoisomerase that is essential for DNA replication, transcription, and repair in bacteria. By inhibiting DNA gyrase, pyrazine derivatives can disrupt these vital cellular processes, leading to bacterial cell death.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[14]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized inoculum density equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.

-

-

Inoculation:

-

Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

Quantitative Data: Antibacterial Activity of Pyrazine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazine-2-Carboxylic Acid Derivative | E. coli | 50 | [1] |

| Pyrazine-2-Carboxylic Acid Derivative | P. aeruginosa | 25 | [1] |

| Pyrazine-2-Carboxylic Acid Derivative | C. albicans | 3.125 | [1] |

| Triazolo[4,3-a]pyrazine Derivative | M. luteus | 31.25 | [6] |

Diagram: Workflow for Screening Antimicrobial Compounds

Caption: A generalized workflow for the screening and evaluation of antimicrobial compounds.

Antiviral and Neuroprotective Potential

Beyond their anticancer and antibacterial properties, pyrazine derivatives have demonstrated promising activity as antiviral and neuroprotective agents.

Antiviral Activity: Certain pyrazine derivatives have shown in vitro activity against a range of viruses, including measles, influenza, and herpes simplex viruses.[15] Some pyrazine-triazole conjugates have also shown significant potency against SARS-CoV-2.[10] The mechanism of action for many of these antiviral pyrazines is still under investigation, but some are thought to interfere with viral replication by inhibiting key viral enzymes like RNA-dependent RNA polymerase (RdRp).[10]

Neuroprotective Effects: Several pyrazine derivatives have exhibited neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's.[16][17] One of the proposed mechanisms for this neuroprotection is the activation of the Nrf2/ARE signaling pathway.[16] This pathway plays a crucial role in protecting cells from oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.[16]

Diagram: The Nrf2/ARE Antioxidant Response Pathway

Caption: A simplified diagram of the Nrf2/ARE signaling pathway.

Part 2: Agrochemicals - A Greener Approach to Crop Protection

Pyrazine derivatives are not only valuable in medicine but also show significant potential in agriculture as a more sustainable alternative to conventional pesticides.[15] Their natural occurrence in plants and their inherent biological activities make them ideal candidates for the development of novel herbicides, insecticides, and fungicides.[15]

Herbicidal Activity

Several pyrazine derivatives have been patented and investigated for their herbicidal properties.[5][18] They can be effective in controlling a variety of weeds in major crops.[5]

Mode of Action: Photosynthesis Inhibition

A key mode of action for some pyrazine-based herbicides is the inhibition of photosynthesis.[19] They can interfere with the photosynthetic electron transport chain, disrupting the plant's ability to produce energy and ultimately leading to its death.[19]

Insecticidal and Fungicidal Potential

Pyrazines are naturally produced by some plants as a defense mechanism against herbivores and pathogens.[15] This makes them attractive candidates for the development of bio-based insecticides and fungicides. Some pyrazines act as alarm pheromones in insects, suggesting their potential use in pest management strategies.[15]

Part 3: Materials Science - Engineering Functional Materials with Pyrazine Cores

The unique electronic and photophysical properties of the pyrazine ring have led to its incorporation into a variety of advanced materials.[5][17]

Pyrazine-Based Polymers

The electron-accepting nature of the pyrazine nucleus makes it a valuable component in conjugated polymers for organic electronics.[17] These polymers can exhibit tunable band gaps and high electron affinity, making them suitable for applications in organic solar cells and batteries.[17][20] For example, poly(hexaazatrinaphthalene) (PHATN), a pyrazine-based polymer, has shown promise as a universal cathode material for fast-charging batteries.[20]

Experimental Protocol: Synthesis of a Pyrazine-Based Conjugated Polymer via Stille Coupling

Principle: Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide, a versatile method for forming carbon-carbon bonds in polymer synthesis.

Step-by-Step Methodology:

-

Reactant Preparation:

-

In a Schlenk flask, dissolve 2,5-diiodopyrazine and a distannyl co-monomer (e.g., a distannylated thiophene derivative) in an anhydrous, deoxygenated solvent such as toluene.

-

Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).

-

-

Catalyst Addition:

-

Add a palladium catalyst, such as Pd(PPh₃)₄, to the reaction mixture.

-

-

Polymerization:

-

Heat the reaction mixture to reflux (e.g., 90-110°C) and stir for an extended period (e.g., 24-48 hours) to allow for polymerization to occur.

-

-

Polymer Precipitation and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by adding the reaction solution to a non-solvent like methanol.

-

Filter the polymer and wash it extensively with methanol to remove residual catalyst and monomers.

-

Further purify the polymer by Soxhlet extraction using a series of solvents to remove oligomers and impurities.

-

-

Characterization:

-

Characterize the synthesized polymer using techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and UV-Vis and fluorescence spectroscopy to investigate its optical properties.

-

Fluorescent Pyrazine Dyes

Pyrazine derivatives can be designed to exhibit strong fluorescence with large Stokes shifts, making them valuable as fluorescent probes and dyes.[9][21] These dyes have applications in various fields, including biomedical imaging and diagnostics. For instance, hydrophilic pyrazine dyes have been developed as exogenous fluorescent tracer agents for the real-time measurement of glomerular filtration rate, a key indicator of kidney function.[6][9]

Conclusion: A Future Forged with Pyrazine Derivatives

The pyrazine nucleus continues to be a source of inspiration for scientists across diverse disciplines. Its inherent versatility and the ever-expanding toolkit for its functionalization ensure its continued relevance in the pursuit of novel solutions to pressing challenges in medicine, agriculture, and materials science. The research highlighted in this guide underscores the immense potential of pyrazine derivatives and provides a solid foundation for future investigations. As our understanding of the intricate relationships between chemical structure and function deepens, we can anticipate the development of even more sophisticated and impactful pyrazine-based technologies in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazine - Wikipedia [en.wikipedia.org]

- 3. researchhub.com [researchhub.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Fluorescent pyrazine derivatives and methods of using the same in assessing renal function - Eureka | Patsnap [eureka.patsnap.com]

- 7. e-journals.in [e-journals.in]

- 8. Synthesis and base-pairing properties of pyrazine nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrophilic pyrazine dyes as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2009090039A1 - Pyridazine fungicides - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. adv-bio.com [adv-bio.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. phcog.com [phcog.com]

- 20. A Pyrazine-Based Polymer for Fast-Charge Batteries (Journal Article) | OSTI.GOV [osti.gov]

- 21. ifu.medibeacon.com [ifu.medibeacon.com]

An In-depth Technical Guide to the Safe Handling, and Storage of 2-(Chloromethyl)-5-methylpyrazine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-(Chloromethyl)-5-methylpyrazine hydrochloride (CAS No. 128229-06-1). As a reactive chloromethylated pyrazine derivative, this compound is a valuable intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutics.[1][2] Its utility, however, is matched by its potential hazards, necessitating a robust understanding and implementation of safety measures to protect laboratory personnel and ensure experimental integrity. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the compound's physical and chemical nature. This knowledge informs risk assessment, the selection of appropriate personal protective equipment (PPE), and the design of safe experimental and storage protocols.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 128229-06-1 | [3][4] |

| Molecular Formula | C₆H₈Cl₂N₂ | [3][4] |

| Molecular Weight | 179.05 g/mol | [3][4] |

| Purity | Typically ≥95% or ≥98% | [3][5] |

| Appearance | Solid (powder/crystals) | [4] |

| Storage Temperature | 2-8°C (refrigerated) | [3][6] |

The presence of a reactive chloromethyl group is a key feature of this molecule's profile.[7] This functional group is susceptible to nucleophilic substitution, making it a versatile synthetic building block but also a source of its primary reactivity and potential hazards. The hydrochloride salt form generally enhances stability and simplifies handling compared to the free base.

Section 2: Hazard Identification and Toxicological Profile

Based on GHS classifications from supplier safety data sheets (SDS), this compound is a hazardous substance.[4] Understanding these hazards is not merely a regulatory formality; it is the scientific basis for every safety precaution that follows.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][8]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][8]

-

Serious Eye Damage/Irritation (Category 1/2A), H318/H319: Causes serious eye damage or irritation.[4][8]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[4][8]

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[9] The irritant properties are linked to the compound's reactivity, particularly its ability to react with biological nucleophiles upon contact with skin, eyes, or the respiratory tract. Chronic exposure data is limited, but long-term contact with respiratory irritants can lead to more severe airway diseases.[10]

Risk Assessment Workflow

A systematic risk assessment must be performed before any new procedure involving this compound is initiated. This process ensures that all potential hazards are identified and controlled.

Caption: Risk assessment workflow for handling hazardous chemicals.

Section 3: Safe Handling Protocols and Engineering Controls

All work with this compound must be conducted with appropriate engineering controls in place. The primary directive is to minimize exposure through all routes.[9]

Core Handling Procedures:

-

Designated Area: All handling of the solid compound and its solutions should occur in a designated area, such as a certified chemical fume hood, to control airborne dust and vapors.[11]

-

Ventilation: Ensure adequate ventilation. The face velocity of the fume hood should be verified regularly to ensure it meets institutional safety standards.[4]

-

Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.[8] Use techniques like gentle scooping rather than pouring from a height.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[9][12] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4][8]

-

Equipment: Use clean, dry glassware and equipment.[9] For transfers, use tools (spatulas, etc.) made of compatible materials. Given the reactivity of analogous compounds with mild steel, avoid its use where prolonged contact is expected.[10]

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[13]

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | PPE Recommendation | Rationale and Best Practices |

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required if there is a significant risk of splashing.[14] | Protects against accidental splashes and airborne dust. Standard eyeglasses are insufficient.[15] Goggles provide a seal around the eyes for superior protection.[4][13] |

| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | Halogenated organic compounds can permeate standard nitrile gloves.[11] Always inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected and on a regular schedule (e.g., every 30-60 minutes) during prolonged use.[15] |

| Body | Flame-retardant lab coat. A chemical-resistant apron should be worn over the lab coat for transfers and other high-risk operations. | Provides a barrier against spills and splashes.[11][16] Clothing worn in the lab should be washed separately from other laundry.[14] |

| Respiratory | A NIOSH-approved respirator is required if work cannot be conducted in a fume hood or if dust generation is unavoidable. | Use of a respirator requires prior medical clearance, training, and fit-testing.[17] This should be considered a secondary control measure after engineering controls. |

| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are prohibited in the laboratory.[9][11] |

Section 5: Storage and Incompatibility

Proper storage is critical for maintaining the chemical's purity and for preventing hazardous reactions.[18] Pyrazine derivatives can be sensitive to environmental conditions.[19]

Storage Protocol:

-

Container: Store in the original, tightly sealed container.[8]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation from air and moisture.[4][6]

-

Temperature: Store in a cool, dry, and well-ventilated location. The recommended storage temperature is refrigerated at 2-8°C.[6][18]

-

Location: Store in a designated cabinet for reactive or toxic chemicals. Do not store on open benches or high shelves.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.[13]

Chemical Incompatibilities: To prevent dangerous reactions, this compound must be segregated from:

-

Strong Oxidizing Agents [11]

-

Alkalis [10]

-

Reactive Metals: Avoid contact with mild steel and zinc, as analogous chlorinated pyridine/pyrazine compounds can react to produce flammable hydrogen gas.[10] Use containers made of compatible materials like glass or stainless steel.[18][20]

Section 6: Emergency Procedures: Spills and Exposures

A clear, well-rehearsed emergency plan is essential.[17] All personnel must know the location of safety showers, eyewash stations, and spill kits.

Spill Response Protocol

Immediate and correct response to a spill can significantly mitigate potential harm.

Caption: Decision workflow for chemical spill response.

First Aid Measures: Immediate first aid is crucial in the event of an exposure.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person.[4] Call a poison control center or physician immediately.

Section 7: Disposal Considerations

This compound and any materials contaminated with it (e.g., absorbent materials, used PPE) must be treated as hazardous waste.[10]

Disposal Protocol:

-

Collection: Collect waste in a clearly labeled, sealed, and impervious container.[10][21]

-

Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.

-

Disposal: All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Do not dispose of this chemical down the drain.[12]

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 128229-06-1 this compound AKSci 9236BB [aksci.com]

- 6. This compound CAS#: 128229-06-1 [m.chemicalbook.com]

- 7. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]

- 8. aksci.com [aksci.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. needle.tube [needle.tube]

- 14. osha.oregon.gov [osha.oregon.gov]

- 15. pppmag.com [pppmag.com]

- 16. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. biosynce.com [biosynce.com]

- 19. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 21. activeagriscience.com [activeagriscience.com]

The Dual-Action Mechanism of Chloromethyl Pyrazine Compounds: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the mechanism of action of chloromethyl pyrazine compounds, a class of molecules poised with significant therapeutic potential. Drawing upon established principles of medicinal chemistry and cutting-edge experimental methodologies, we will dissect the unique dual-action mechanism that likely governs their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the capabilities of these promising compounds.

Introduction: The Pyrazine Core and the Significance of the Chloromethyl Moiety

Pyrazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] A prominent example is Tetramethylpyrazine (TMP), also known as Ligustrazine, an alkaloid extracted from the traditional Chinese medicine Ligusticum wallichii (Chuan Xiong).[3][4] TMP has been extensively studied and is known to exert its therapeutic effects through various mechanisms, including the modulation of ion channels, inhibition of inflammatory pathways such as NF-κB, reduction of oxidative stress, and anti-apoptotic effects.[3][5] The pyrazine ring is a key pharmacophore, and its derivatives have been the subject of numerous drug discovery programs.[6][7]

The introduction of a chloromethyl group onto the pyrazine scaffold introduces a critical element of reactivity. The chloromethyl group is a potent electrophile, capable of forming covalent bonds with biological nucleophiles.[8][9] This feature suggests that chloromethyl pyrazine compounds may act as covalent inhibitors, a class of drugs that offer distinct advantages in terms of potency, duration of action, and the ability to target challenging proteins.[6][10] This guide will explore the hypothesis that the mechanism of action of chloromethyl pyrazine compounds is a synergistic combination of the inherent biological activities of the pyrazine core and the covalent modification of target biomolecules by the electrophilic chloromethyl group.

The Hypothesized Dual-Action Mechanism of Action

We propose a two-pronged mechanism of action for chloromethyl pyrazine compounds:

-

Non-covalent Interactions of the Pyrazine Core: Similar to TMP, the pyrazine ring system is likely to engage in non-covalent interactions with various biological targets. These interactions, which can include hydrogen bonding, van der Waals forces, and π-stacking, are expected to contribute to the compound's overall pharmacological profile, potentially influencing signaling pathways related to inflammation, apoptosis, and oxidative stress.[4][8]

-

Covalent Alkylation by the Chloromethyl Group: The chloromethyl group acts as a "warhead," capable of reacting with nucleophilic residues on proteins, such as the thiol group of cysteine, the amino group of lysine, or the imidazole group of histidine.[8][11] This irreversible or reversible covalent bond formation can lead to the modulation of protein function, either by directly inhibiting enzymatic activity or by disrupting protein-protein interactions.[12]

This dual-action model suggests that chloromethyl pyrazines may exhibit enhanced potency and selectivity compared to their non-electrophilic pyrazine counterparts. The pyrazine core could serve as a recognition element, guiding the molecule to specific protein targets, whereupon the chloromethyl group can form a covalent linkage, leading to a sustained biological effect.

Figure 1: Proposed dual-action mechanism of chloromethyl pyrazine compounds, involving both non-covalent interactions of the pyrazine core and covalent modification by the chloromethyl group.

Synthesis of Chloromethyl Pyrazine Compounds

A common method for the synthesis of chloromethyl pyrazines involves the radical chlorination of the corresponding methylpyrazine.[13] This can be achieved using N-chlorosuccinimide (NCS) as the chlorinating agent and a radical initiator such as benzoyl peroxide (BPO).[13]

General Protocol for Chloromethylation of Methylpyrazines

Materials:

-

Methylpyrazine derivative

-

N-chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4), anhydrous

-

Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the methylpyrazine in anhydrous CCl4 under a nitrogen atmosphere, add NCS and a catalytic amount of BPO.[13]

-

Heat the reaction mixture to reflux (around 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired chloromethyl pyrazine.

Figure 2: General workflow for the synthesis of chloromethyl pyrazine compounds from their methylpyrazine precursors.

Experimental Workflows for Elucidating the Mechanism of Action

To validate the proposed dual-action mechanism, a series of well-designed experiments are necessary. The following workflows provide a comprehensive approach to characterizing the biological activity and molecular targets of chloromethyl pyrazine compounds.

Assessing the Covalent Reactivity

A critical first step is to determine if the chloromethyl pyrazine compound acts as a covalent inhibitor.

4.1.1. Thiol Reactivity Assay: The reactivity of the compound with a model thiol, such as dithiothreitol (DTT), can be assessed. A significant increase in the half-maximal inhibitory concentration (IC50) of the compound in the presence of DTT suggests that it is thiol-reactive.[14]

4.1.2. Mass Spectrometry-based Target Identification: Mass spectrometry (MS) is a powerful tool for identifying and characterizing protein alkylation.[3][15]

Protocol for Protein Alkylation Analysis by MS:

-

Incubate the protein of interest (or a complex cell lysate) with the chloromethyl pyrazine compound.

-

Digest the protein sample into smaller peptides using a protease (e.g., trypsin).

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

Identify peptides that have been modified by the compound by searching for the expected mass shift corresponding to the addition of the pyrazinylmethyl group.

-

The MS/MS fragmentation data will pinpoint the specific amino acid residue that has been alkylated.[16]

Identifying and Validating Cellular Targets

4.2.1. Activity-Based Protein Profiling (ABPP): ABPP is a chemoproteomic technique used to identify the protein targets of covalent inhibitors in a cellular context.[17][18] This method involves synthesizing a probe molecule that contains the chloromethyl pyrazine warhead and a reporter tag (e.g., biotin or a fluorophore).

Figure 3: Workflow for Activity-Based Protein Profiling (ABPP) to identify the cellular targets of chloromethyl pyrazine compounds.

4.2.2. Cellular Thermal Shift Assay (CETSA): CETSA can be used to validate target engagement in living cells. The binding of a ligand to its target protein often leads to an increase in the protein's thermal stability.

4.2.3. Western Blotting: Once a target protein is identified, western blotting can be used to confirm the covalent modification. An antibody specific to the target protein can be used to detect a shift in its molecular weight upon incubation with the chloromethyl pyrazine compound.[3]

Characterizing the Downstream Biological Effects

Standard cell-based and in vivo assays should be employed to characterize the pharmacological effects of the chloromethyl pyrazine compounds. These assays should be guided by the known activities of related pyrazine compounds and the identified cellular targets.

Table 1: Recommended Assays for Biological Characterization

| Biological Process | Recommended Assays |

| Inflammation | Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages. Western blot analysis of key inflammatory signaling proteins (e.g., NF-κB, p38 MAPK). |

| Apoptosis | TUNEL assay to detect DNA fragmentation. Caspase activity assays (e.g., caspase-3, -8, -9). Western blot analysis of apoptotic markers (e.g., Bcl-2, Bax, cleaved PARP). |

| Oxidative Stress | Measurement of reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA). Assays for antioxidant enzyme activity (e.g., SOD, catalase). |

| Neuroprotection | In vitro models of neuronal cell death (e.g., glutamate-induced excitotoxicity, oxidative stress). In vivo models of neurological diseases (e.g., stroke, neurodegeneration). |

| Cardiovascular Effects | In vitro assays on vascular smooth muscle cell proliferation and migration. In vivo models of cardiovascular disease (e.g., myocardial infarction). |

Conclusion and Future Directions

Chloromethyl pyrazine compounds represent a promising class of molecules with a potentially powerful dual-action mechanism of action. By combining the well-documented biological effects of the pyrazine core with the target-modifying capabilities of the chloromethyl group, these compounds may offer enhanced therapeutic efficacy and selectivity. The experimental workflows outlined in this guide provide a robust framework for elucidating their mechanism of action, from identifying their covalent targets to characterizing their downstream biological effects.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of both the pyrazine core and the chloromethyl group to optimize potency, selectivity, and pharmacokinetic properties.

-

Selectivity Profiling: Comprehensive assessment of the proteome-wide reactivity of lead compounds to minimize off-target effects and potential toxicity.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic potential of promising chloromethyl pyrazine compounds in relevant animal models of disease.

Through a rigorous and multidisciplinary approach, the full therapeutic potential of chloromethyl pyrazine compounds can be unlocked, paving the way for the development of novel and effective medicines.

References

- 1. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]

- 3. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 8. N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurochlor.org [eurochlor.org]

- 10. Covalent Inhibitor Library | TargetMol [targetmol.com]

- 11. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in Covalent Drug Discovery | MDPI [mdpi.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride in Pharmaceutical Synthesis

Abstract and Strategic Overview

2-(Chloromethyl)-5-methylpyrazine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its value lies in the precisely positioned reactive chloromethyl group on a stable pyrazine core. This arrangement allows for its use as a potent electrophile to introduce the (5-methylpyrazin-2-yl)methyl moiety into a variety of molecular scaffolds. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it amenable to process chemistry environments.

This guide provides an in-depth exploration of the functionality of this reagent, focusing on its primary role in nucleophilic substitution reactions to forge key carbon-heteroatom bonds. We will dissect the underlying reaction mechanisms, provide a detailed, validated protocol for a representative transformation into a key pharmaceutical intermediate, and discuss the critical safety and handling considerations necessary for its successful implementation in a research and development setting.

Physicochemical Properties and Reagent Profile

A comprehensive understanding of the reagent's properties is fundamental to its effective use.

| Property | Value | Reference |

| CAS Number | 128229-06-1 | [1] |

| Molecular Formula | C₆H₈Cl₂N₂ | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline solid | N/A |

| Storage Conditions | Store at 2-8°C under an inert atmosphere, sealed away from moisture. | [1] |

| SMILES | Cl.CC1=NC=C(CCl)N=C1 | [1] |

The key to this reagent's utility is the benzylic-like chloride. The chlorine atom is an excellent leaving group, and the adjacent pyrazine ring stabilizes the transition state of nucleophilic substitution reactions, enhancing the reactivity of the methylene carbon.

Core Application: Synthesis of Amine-Containing Intermediates

While this reagent can be used to react with a wide range of nucleophiles, its most prominent application is in the synthesis of aminomethyl-pyrazine derivatives, which are themselves valuable intermediates in drug discovery. A classic and industrially relevant example is the synthesis of 2-(Aminomethyl)-5-methylpyrazine. This transformation is efficiently achieved via a Gabriel synthesis pathway, which prevents over-alkylation and provides a clean route to the primary amine.[1]

The Gabriel Synthesis Pathway: A Mechanistic Rationale

The Gabriel synthesis is a robust method for converting primary alkyl halides to primary amines. The choice of this pathway is deliberate and offers several advantages:

-

Causality of Reagent Choice: Potassium phthalimide is used as the nitrogen nucleophile. The phthalimide anion is an excellent, soft nucleophile that readily participates in Sₙ2 reactions. Crucially, after the initial alkylation, the resulting N-alkylphthalimide is no longer nucleophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This chemical property is the cornerstone of the method's success, as it completely prevents the common side reaction of over-alkylation that plagues direct amination with ammonia.

-

Deprotection Step: The final amine is liberated by cleaving the phthalimide group, typically with hydrazine hydrate.[1] Hydrazine attacks the carbonyl centers of the phthalimide, leading to the formation of a stable, six-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the reaction to completion and simplifying purification.

The overall workflow is a prime example of using a protecting group strategy to achieve a specific and clean transformation.

Mechanistic Diagram: The Sₙ2 Reaction

The initial and rate-determining step is the bimolecular nucleophilic substitution (Sₙ2) reaction.[2] The phthalimide anion attacks the electrophilic methylene carbon, displacing the chloride ion in a single, concerted step.

// Reactants reactant1 [label=<

Phthalimide Anion (Nucleophile)

Phthalimide Anion (Nucleophile)

];

reactant2 [label=<

-5-methylpyrazine) 2-(Chloromethyl)-5-methylpyrazine (Electrophile)

2-(Chloromethyl)-5-methylpyrazine (Electrophile)

];

// Transition State ts [label=<

Transition State

Partial bond formation (N-C)Partial bond breaking (C-Cl)

, shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"];

// Products product1 [label=<

Product

Product

];

product2 [label=<

Chloride Ion (Leaving Group)

Chloride Ion (Leaving Group)

];

// Edges {rank=same; reactant1; reactant2;} {reactant1, reactant2} -> ts [label="Backside Attack", fontcolor="#4285F4"]; ts -> {product1, product2} [label="Bond Cleavage\n& Formation", fontcolor="#34A853"];

caption [label="Figure 2: Sₙ2 Nucleophilic Attack.", shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"]; }

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(Aminomethyl)-5-methylpyrazine from this compound. It is designed as a self-validating system, with clear steps for reaction, work-up, and purification.

Protocol: Synthesis of 2-(Aminomethyl)-5-methylpyrazine

Materials and Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mol) | Equiv. |

| 2-(Chloromethyl)-5-methylpyrazine HCl | 128229-06-1 | 179.05 | 10.0 g | 0.0558 | 1.0 |

| Potassium Phthalimide | 1074-82-4 | 185.22 | 11.3 g | 0.0610 | 1.1 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - | - |

| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | 3.5 mL | ~0.071 | 1.27 |

| Ethanol (95%) | 64-17-5 | 46.07 | 120 mL | - | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - | - |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - | - |

| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - | - |

Procedure:

Step 1: N-Alkylation of Potassium Phthalimide

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, thermometer, and a nitrogen inlet.

-

Charge Reagents: To the flask, add this compound (10.0 g, 0.0558 mol), potassium phthalimide (11.3 g, 0.0610 mol), and DMF (100 mL).

-

Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions; it solvates the potassium cation, leaving the phthalimide anion highly nucleophilic and reactive. An excess of potassium phthalimide ensures the complete consumption of the starting material.

-

-

Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting chloromethyl pyrazine spot has disappeared.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold water with stirring. A precipitate of N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione will form.

-

Isolation: Collect the solid by vacuum filtration, wash the filter cake thoroughly with water, and dry under vacuum to yield the protected intermediate.

Step 2: Hydrazinolysis (Deprotection)

-

Setup: Transfer the dried intermediate from Step 1 to a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Charge Reagents: Add 95% ethanol (120 mL) to the flask, followed by the slow addition of hydrazine hydrate (3.5 mL).

-

Reaction: Heat the suspension to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Causality: The reaction is performed at reflux in ethanol to ensure sufficient energy for the nucleophilic attack by hydrazine on the imide carbonyls.

-

-

Work-up: Cool the mixture to room temperature. Acidify the slurry with concentrated HCl to a pH of ~1-2. This protonates the desired amine product, making it soluble in the ethanol/water mixture, while the phthalhydrazide remains insoluble.

-

Purification: Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol. Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Dilute the remaining aqueous solution with water and wash with dichloromethane (DCM) to remove any non-polar impurities. Basify the aqueous layer to pH >12 with a cold solution of NaOH.

-

Final Isolation: Extract the liberated free amine into DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(Aminomethyl)-5-methylpyrazine as an oil or low-melting solid.

Safety and Handling Protocol

Adherence to strict safety protocols is mandatory when handling this compound and associated reagents.

-

Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Always wear chemical safety goggles and a face shield.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or a protective suit.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust formation is likely, a particle respirator may be necessary.

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (2-8°C).[1]

-

-

First Aid Measures:

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and highly effective reagent for introducing the 5-methylpyrazine moiety in pharmaceutical synthesis. Its primary utility is demonstrated through Sₙ2 reactions with nucleophiles. The Gabriel synthesis protocol detailed herein provides a robust and scalable method for producing 2-(Aminomethyl)-5-methylpyrazine, a key intermediate for further elaboration in drug discovery programs. By understanding the causality behind the reaction mechanisms and adhering to stringent safety protocols, researchers can effectively leverage this building block to construct complex molecular architectures.

References

Application Notes & Protocols for 2-(Chloromethyl)-5-methylpyrazine Hydrochloride in Organic Synthesis

Executive Summary

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-(Chloromethyl)-5-methylpyrazine hydrochloride. This versatile reagent serves as a critical building block for introducing the 5-methylpyrazine-2-yl)methyl moiety into a wide range of molecular scaffolds. The protocols herein are grounded in established chemical principles and are designed to be both descriptive and explanatory, focusing on the causality behind experimental choices to ensure procedural robustness and success. This guide covers essential safety and handling procedures, detailed step-by-step protocols for cornerstone reactions such as nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling, and expert insights for troubleshooting and optimization.

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many therapeutic agents.[3][4] Pyrazine derivatives are integral to a multitude of FDA-approved drugs, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][5]

This compound emerges as a highly valuable synthon for drug discovery and development. It provides a reactive electrophilic chloromethyl group attached to the electron-deficient pyrazine core, enabling facile and predictable C-N, C-O, C-S, and C-C bond formation. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying handling and reaction setup.[6] This guide will detail the protocols necessary to leverage this reagent's reactivity in a controlled and efficient manner.

Reagent Profile: Properties, Safety, and Handling

A thorough understanding of the reagent's properties and safety requirements is paramount for its successful and safe implementation in any synthetic workflow.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 128229-06-1 | [7] |

| Molecular Formula | C₆H₈Cl₂N₂ | [7] |

| Molecular Weight | 179.05 g/mol | [7] |

| Appearance | Off-white to light yellow solid | N/A |

| Storage | Store at 2-8°C under an inert atmosphere, sealed away from moisture. | [7][8][9] |

Safety and Handling Protocol

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[8][10]

Hazard Identification:

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[8]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[8]

-

Respiratory Protection: Use a NIOSH-approved respirator if dust formation is likely.

Handling & Storage:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid formation and inhalation of dust.[8]

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8]

-

The hydrochloride salt is hygroscopic; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

Caption: General laboratory workflow for handling the reagent.